1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Descripción
This compound features a pyridin-2(1H)-one core substituted with a 4-methoxy-3,5-dimethylpyridinylmethyl group and a 3-pyrazinyl-1,2,4-oxadiazole moiety. Its structural complexity arises from the integration of nitrogen-rich heterocycles, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability. The pyridinone scaffold is known for hydrogen-bonding capabilities, while the oxadiazole ring contributes to metabolic resistance and π-π stacking interactions (via crystallographic refinement tools like SHELXL).
Propiedades
IUPAC Name |
1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-12-9-23-16(13(2)17(12)28-3)11-26-8-4-5-14(20(26)27)19-24-18(25-29-19)15-10-21-6-7-22-15/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUCYRYZBPXKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one , often referred to as a pyridine derivative with oxadiazole functionalities, has garnered attention for its potential biological activities. This detailed article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring substituted with methoxy and dimethyl groups, along with a pyrazine and an oxadiazole moiety. This unique arrangement suggests potential interactions with biological targets.
Molecular Formula: C15H16N4O2
Molecular Weight: 284.32 g/mol
CAS Number: 2870003-15-7
Antimicrobial Activity
Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level | IC50 (µM) |
|---|---|---|---|
| Compound A | Salmonella typhi | Moderate | 10.5 |
| Compound B | Bacillus subtilis | Strong | 5.0 |
The specific compound under review may exhibit similar or enhanced activity due to its structural complexity.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of similar compounds as acetylcholinesterase (AChE) inhibitors. A study reported that certain oxadiazole derivatives demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors . The proposed mechanism involves binding interactions at the active site of the enzyme.
Table: Enzyme Inhibition Activities
Anticancer Potential
The anticancer properties of compounds containing oxadiazole and pyridine moieties have been explored in various studies. These compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Case Study:
In a study evaluating N-benzylidene derivatives of oxadiazole, significant cytotoxic effects were observed against breast cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation .
The biological activity of the compound is likely mediated through several mechanisms:
- Interaction with Enzymes: The presence of functional groups allows for strong binding to enzyme active sites.
- Cell Membrane Disruption: The lipophilic nature of the compound may facilitate penetration into bacterial membranes.
- Apoptosis Induction: Structural elements may influence pathways leading to programmed cell death in cancer cells.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Pyridinones are less electron-deficient than pyrimidinones, which may influence binding affinity in biological targets. The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to the tetrazole in 4i, which is prone to hydrolysis under acidic conditions .
Synthetic Complexity :
- The synthesis of 4i and 4j involves coupling coumarin derivatives with tetrazole or thioxo-pyrimidine groups, requiring protection-deprotection strategies. In contrast, the target compound’s pyrazinyl-oxadiazole moiety likely demands Pd-catalyzed cross-coupling or cyclization under microwave conditions, increasing synthetic rigor.
Biological Implications :
- While 4i and 4j exhibit coumarin-related fluorescence (useful in imaging), the target compound’s pyrazinyl-oxadiazole group may enhance selectivity for enzymatic pockets (e.g., kinase ATP-binding sites).
Table 2: Hypothetical Pharmacokinetic Comparison*
Research Findings and Limitations
- Structural Analysis: The target compound’s crystallographic data (if available) would rely on programs like SHELXL for refinement, ensuring precise bond-length and angle measurements .
- Activity Gaps: Unlike 4i and 4j, which emphasize photophysical properties, the target compound’s bioactivity remains speculative.
- Synthetic Challenges : The oxadiazole-pyrazine linkage may introduce regioselectivity issues during cyclization, a common hurdle in 1,2,4-oxadiazole synthesis.
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
